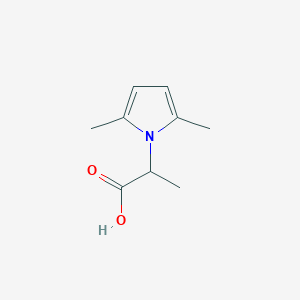

2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-5-7(2)10(6)8(3)9(11)12/h4-5,8H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPVHPUUCYAQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130016-65-8 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable acylating agent, such as propanoic anhydride, under acidic conditions. The reaction typically proceeds via electrophilic substitution at the nitrogen atom of the pyrrole ring, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification by recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Pyrrole N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, exhibit significant antimicrobial properties. A study demonstrated that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

Pyrrole compounds have been shown to possess anti-inflammatory effects. Case studies reveal that this compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Cancer Research

The compound's ability to interact with proteins involved in cell growth and proliferation positions it as a valuable tool in cancer research. Preliminary studies indicate that it may inhibit specific oncogenic pathways, warranting further investigation into its anticancer potential .

Synthesis of Functional Materials

The unique properties of this compound make it an attractive building block for synthesizing advanced materials. It can be used as a precursor in creating polymers and other functional materials due to its ability to form stable adducts with various chemical species .

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceuticals | Antimicrobial and anti-inflammatory agents | Antibiotic formulations |

| Cancer Research | Inhibitor of oncogenic pathways | Targeted cancer therapies |

| Material Science | Precursor for functional polymers | Synthesis of smart materials |

Interaction with Biological Macromolecules

Studies have shown that this compound can interact with proteins and nucleic acids, which is crucial for understanding its mechanism of action in biological systems. These interactions can lead to the modulation of various biochemical pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. Its interaction with neurotransmitters indicates a promising avenue for research into cognitive health applications.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which the compound exerts its anti-inflammatory effects, paving the way for therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid but differ in substituents, reactivity, and applications:

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5)

- Molecular Formula: C₇H₉NO₄

- Key Differences : Contains a dioxopyrrolidinyl group (electron-withdrawing) instead of dimethylpyrrole. This increases its acidity and reactivity, making it suitable for conjugation reactions in peptide synthesis or polymer chemistry.

- Safety Profile : Causes skin, eye, and respiratory irritation; requires stringent handling protocols .

3-(2H-1,3-Benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic Acid (CAS 866040-41-7)

- Molecular Formula : C₁₉H₁₇F₃N₂O₅ (inferred from structure)

- Key Differences : Incorporates a benzodioxole ring and a trifluoroacetyl group on the pyrrole, enhancing lipophilicity and metabolic stability. These features make it a candidate for drug development, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic Acid

- Molecular Formula: C₁₃H₁₁NO₄

- Key Differences: A phenyl-substituted dioxopyrrole derivative with a methylpropanoic acid chain. The dioxo group increases electrophilicity, enabling use in click chemistry or as a photoaffinity label .

Perfluorinated Propanoic Acid Derivatives (e.g., CAS 4089-61-6)

- Molecular Formula: C₈H₅F₁₃NO₅S (example)

- Key Differences : Fully fluorinated chains confer extreme chemical stability and environmental persistence. These compounds are used in surfactants and firefighting foams but face regulatory scrutiny due to toxicity concerns .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Insights

Acidity and Reactivity :

- The dimethylpyrrole group in the target compound reduces acidity compared to dioxopyrrolidinyl derivatives, which have pKa values ~3.5–4.0 due to electron-withdrawing effects .

- Trifluoroacetyl-substituted analogs (e.g., CAS 866040-41-7) exhibit enhanced stability under acidic conditions, critical for oral drug bioavailability .

Synthetic Utility :

Notes

- Discrepancies in Evidence: incorrectly lists the molecular weight of 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid as 17; the correct value is 175.15 g/mol (calculated from C₇H₉NO₄).

- Limitations : Detailed pharmacokinetic or thermodynamic data (e.g., logP, solubility) for the target compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic acid, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily explored for its antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of 2,5-dimethylpyrrole with propanoic acid derivatives. Various synthetic pathways have been reported, emphasizing the importance of modifying the alkyl chain to enhance biological activity. For example, fatty chain substitutions have been shown to improve antimicrobial efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated that derivatives of pyrrole compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Pyrrole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Case Study: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory activity of various pyrrole derivatives in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups .

Anticancer Potential

Emerging research highlights the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to interact with specific molecular targets in cancer cells presents a promising avenue for therapeutic development .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrrole derivative (2,5-dimethyl-3-acetylpyrrole) was synthesized by reacting 2-chloro-1-(2,5-dimethylpyrrol-3-yl)ethanone with substituted acids in DMSO under basic conditions (e.g., K₂CO₃) at 45–50°C for 4 hours . Post-synthesis purification typically involves recrystallization from solvents like 2-propanol. Characterization should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How should researchers safely handle this compound in the laboratory?

Follow standard safety protocols for pyrrole derivatives:

- Use chemical fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

- Store in a tightly sealed container away from oxidizers and moisture .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity analysis : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (with 0.1% TFA) are effective for resolving impurities .

- Structural confirmation : ¹H NMR (δ 6.5–6.8 ppm for pyrrole protons), ¹³C NMR (carbonyl peak ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₉H₁₃NO₂ (based on structural analogs) .

- Molecular weight : ~167.21 g/mol (calculated from formula).

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrrole derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. Strategies include:

Q. What methodologies are effective for studying the compound’s stability under varying pH conditions?

Conduct forced degradation studies:

Q. How can computational modeling aid in predicting biological activity?

Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., enzymes or receptors). Parameters:

- Generate 3D structures from SMILES strings (e.g., Cc1ncc(C(C(=O)O)C)c1C).

- Validate binding affinities using in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate interference from impurities during synthesis?

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or dimerized species).

- Chromatographic optimization : Adjust gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate closely related impurities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.